![molecular formula C25H26N6O3S B2515554 N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-60-3](/img/structure/B2515554.png)
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H26N6O3S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is part of the compound , has been associated with anticancer activities . The exact mechanism of action and the specific types of cancer it could potentially treat are areas of ongoing research.
Antimicrobial Activity
Some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have shown promising antimicrobial activities . For example, triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Analgesic and Anti-inflammatory Activity
These compounds have also been associated with analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of conditions characterized by pain and inflammation.
Antioxidant Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been linked to antioxidant activities . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, suggesting potential applications in the prevention of diseases associated with oxidative stress.
Antiviral Activity
Some derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have shown antiviral activities . This suggests potential applications in the treatment of viral infections.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors have a wide range of applications in the treatment of various diseases.
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with antitubercular activities . This suggests potential applications in the treatment of tuberculosis.
Drug Design and Development
The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . This compound could serve as a valuable lead compound in the development of new drugs for the treatment of various diseases.
Mechanism of Action
Target of action
Triazoles and pyridazines are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of action
Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Biochemical pathways
Triazoles have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents
properties
IUPAC Name |
N-[2-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-3-17-4-8-19(9-5-17)27-23(32)16-35-24-13-12-21-28-29-22(31(21)30-24)14-15-26-25(33)18-6-10-20(34-2)11-7-18/h4-13H,3,14-16H2,1-2H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHLNOFBMCHUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide |
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